Methyltriphenylphosphonium bromide

Descripción general

Descripción

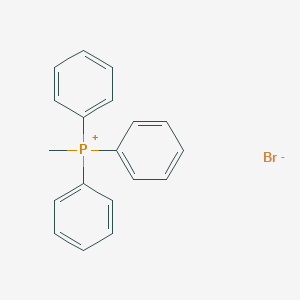

Methyltriphenylphosphonium bromide (C₁₉H₁₈BrP, CAS 1779-49-3) is a quaternary phosphonium salt widely utilized in organic synthesis, particularly in Wittig reactions to generate alkenes from aldehydes . Its structure comprises a methyl group bonded to a phosphorus atom surrounded by three phenyl rings, with a bromide counterion. This compound is commercially available (e.g., Sigma-Aldrich) and is frequently employed without further purification in reactions involving transition metals or as a hydrogen bond acceptor (HBA) in deep eutectic solvents (DES) . Key applications include:

- Alkene synthesis: Reacts with aldehydes in the presence of strong bases (e.g., NaHMDS) to form alkenes via ylide intermediates .

- Polymer chemistry: Enhances molecular weight in poly(octanediol-co-citrate) elastomers, yielding materials with antibacterial and cytocompatible properties .

- Zeolite templating: Acts as a cationic template in ZSM-5 synthesis, influencing morphology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium bromide is synthesized by reacting triphenylphosphine with methyl bromide. The reaction proceeds via an SN2 mechanism, where the methyl group displaces the bromide ion to form the quaternary ammonium salt . The reaction can be represented as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ]

Industrial Production Methods: In an industrial setting, the synthesis involves heating triphenylphosphine and methyl bromide in a suitable solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization to enhance purity .

Análisis De Reacciones Químicas

Types of Reactions: Methyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is a key precursor to methylenetriphenylphosphorane, a useful methylenating reagent .

Common Reagents and Conditions:

Reaction Conditions: The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.

Major Products: The major product formed from the reaction with strong bases is methylenetriphenylphosphorane, which is used in the Wittig reaction to form alkenes .

Aplicaciones Científicas De Investigación

Organic Synthesis

Wittig Reaction

MTPB is primarily recognized for its utility as a reagent in the Wittig reaction, a crucial method for forming alkenes from aldehydes or ketones. In this reaction, MTPB forms methylenetriphenylphosphorane when treated with strong bases such as butyllithium or sodium amide, facilitating the generation of various alkenes .

Phase Transfer Catalyst

In addition to its role in the Wittig reaction, MTPB acts as a phase transfer catalyst. This property enhances the efficiency of reactions involving immiscible phases by facilitating the transfer of reactants across phase boundaries. This application is particularly beneficial in producing powder coatings and other materials .

Biological Applications

Drug Delivery Systems

MTPB's lipophilicity allows it to serve as a vehicle for delivering drugs to specific cellular components. Its ability to penetrate cell membranes makes it useful in targeting mitochondria, thereby improving the bioavailability of therapeutic agents .

Antineoplastic Agent

Research has indicated that MTPB exhibits antineoplastic properties, making it a candidate for cancer treatment strategies. Its mechanism involves disrupting cellular functions in cancer cells, although further studies are required to fully elucidate its efficacy and safety profile .

Material Science

Functionalization of Graphene

Recent studies have explored the use of MTPB within deep eutectic solvents (DESs) for functionalizing graphene. The unique properties of DESs allow for the introduction of functional groups onto graphene surfaces, enhancing their applicability in drug delivery systems, wastewater treatment, and as catalysts .

Analytical Applications

Molecular Probes

MTPB has been employed as a molecular probe in analytical chemistry. For instance, it has been used in resonance light scattering techniques to determine bismuth levels in pharmaceutical products. This application demonstrates its utility in enhancing detection sensitivity and specificity .

Summary Table of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Wittig Reaction | Forms alkenes from aldehydes/ketones using methylenetriphenylphosphorane |

| Phase Transfer Catalyst | Facilitates reactions between immiscible phases | |

| Biological Applications | Drug Delivery Systems | Targets mitochondria for improved drug bioavailability |

| Antineoplastic Agent | Disrupts cellular functions in cancer cells | |

| Material Science | Functionalization of Graphene | Enhances graphene properties via DESs |

| Analytical Applications | Molecular Probes | Used for sensitive detection of bismuth in pharmaceuticals |

Case Studies and Research Findings

- Wittig Reaction Efficiency : A study demonstrated that using MTPB significantly increased the yield of desired alkenes compared to traditional methods, showcasing its effectiveness as a Wittig reagent .

- Graphene Functionalization : Research involving DESs based on MTPB revealed that modified graphene exhibited enhanced stability and functionality, indicating potential applications in nanotechnology and materials science .

- Anticancer Activity : Preliminary investigations into MTPB's antineoplastic effects showed promising results in inhibiting tumor growth in vitro, warranting further exploration into its therapeutic potential .

Mecanismo De Acción

The mechanism of action of methyltriphenylphosphonium bromide involves its conversion to methylenetriphenylphosphorane in the presence of a strong base. This conversion proceeds via an SN2 mechanism, where the methyl group displaces the bromide ion . The resulting methylenetriphenylphosphorane acts as a nucleophile in the Wittig reaction, facilitating the formation of alkenes from carbonyl compounds .

Comparación Con Compuestos Similares

Anion Variations: Bromide vs. Chloride

Methyltriphenylphosphonium bromide is often compared to its chloride analog (methyltriphenylphosphonium chloride). Key differences include:

Example : In copper(II) salt syntheses, bromide and chloride analogs yield distinct crystalline structures due to anion size and coordination preferences .

Cation Variations: Methyl vs. Benzyl and Other Groups

Substituting the methyl group with bulkier cations alters physicochemical properties and applications:

Benzyltriphenylphosphonium Chloride/Bromide

- DES Applications : Forms DES with ethylene glycol (1:3 ratio) but exhibits lower selectivity for nitrogen compounds compared to this compound .

- pH in DES : Benzyltriphenylphosphonium chloride/ethylene glycol has pH ~5.7 vs. This compound/ethylene glycol (pH ~6), affecting extraction efficiency .

Fluorinated Phosphonium Salts

- Fluorinated analogs (e.g., tris[4-(trifluoromethyl)phenyl]phosphonium bromide) show enhanced lipophilicity and mitochondrial targeting in biomedical applications but are less effective in DES or polymer synthesis .

Performance in Deep Eutectic Solvents (DES)

This compound is a versatile HBA. Comparisons with other DES components:

Key Findings :

- This compound-based DES exhibits exceptional selectivity for nitrogen compounds (e.g., quinoline) due to strong hydrogen-bonding interactions .

- Lower viscosity compared to benzyltriphenylphosphonium chloride DES improves mass transfer in extraction processes .

Actividad Biológica

Methyltriphenylphosphonium bromide (MTPPB) is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its unique properties and biological activities. This article delves into the biological activity of MTPPB, highlighting its mechanisms of action, applications in drug delivery, and potential therapeutic uses.

Overview of this compound

MTPPB is primarily known for its role in organic synthesis, particularly in the Wittig reaction for methylenation. However, its lipophilic nature allows it to penetrate cellular membranes, making it a valuable tool in biological applications. It has been utilized in drug delivery systems targeting mitochondria, enhancing the efficacy of chemotherapeutic agents.

- Mitochondrial Targeting :

- Antineoplastic Activity :

- Antifungal Activity :

Table 1: Summary of Biological Activities

Case Study: Mitochondrial Drug Delivery

In a study focusing on HeLa cancer cells, researchers functionalized liposomes with MTPPB to create a targeted drug delivery system. The results showed that these modified liposomes not only increased drug uptake but also enhanced the overall cytotoxicity compared to non-targeted systems. This underscores the potential of MTPPB in developing more effective cancer therapies .

Case Study: Antifungal Applications

Another notable study explored the modification of chitosan with quaternary phosphonium salts, including MTPPB. The modified chitosan exhibited significant antifungal activity against pathogens such as Colletotrichum lagenarium and Fusarium oxysporum, with inhibitory indices exceeding 75% at low concentrations. This suggests that MTPPB can be instrumental in agricultural biotechnology .

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification conditions for methyltriphenylphosphonium bromide?

- Category : Basic (Synthetic Methodology)

- Answer : this compound is typically synthesized via alkylation of triphenylphosphine with methyl bromide in polar solvents (e.g., ethanol or methanol) under reflux conditions. Industrial-scale production employs continuous flow systems for efficiency . Purification involves recrystallization from hot ethanol or methanol to remove unreacted precursors. For laboratory-scale synthesis, drying under reduced pressure is critical to eliminate hygroscopic water, which can interfere with subsequent reactions (e.g., Wittig reactions) .

Q. How does this compound function in the Wittig reaction, and what factors influence its efficiency?

- Category : Basic (Mechanistic Understanding)

- Answer : The compound acts as a precursor to ylides in Wittig reactions, enabling olefin synthesis. Key factors include:

- Base selection : Strong bases (e.g., potassium tert-butoxide) deprotonate the phosphonium salt to generate the reactive ylide.

- Solvent choice : Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) minimizes side reactions.

- Moisture control : Hygroscopicity necessitates drying the phosphonium salt prior to use to prevent ylide decomposition .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Category : Basic (Physicochemical Properties)

- Answer : The compound exhibits high water solubility (400 g/L at 25°C) and hygroscopicity, requiring storage at 2–8°C in airtight containers. In organic solvents, it dissolves readily in DMSO, THF, and dichloromethane. Stability is pH-dependent; neutral to slightly acidic conditions (pH 6.0–6.5) are optimal to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in deep eutectic solvents (DESs), and what parameters govern its efficacy?

- Category : Advanced (Material Design)

- Answer : DESs formed with this compound (e.g., with glycerol or ethylene glycol) exhibit tunable acidity and polarity. Key parameters include:

- Molar ratios : A 1:4 ratio with ethylene glycol yields a DES with pH ~6, suitable for biofuel purification .

- Temperature : Viscosity and conductivity are temperature-dependent (studied at 298.15–353.15 K) .

These DESs are explored in green chemistry for extraction and catalysis due to low toxicity and recyclability .

Q. How should researchers address contradictions in reported solubility and reactivity data for this compound?

- Category : Advanced (Data Validation)

- Answer : Discrepancies often arise from impurities (e.g., residual solvents) or measurement conditions. To resolve:

- Purity verification : Use NMR or elemental analysis to confirm >98% purity.

- Standardized protocols : Replicate experiments under controlled humidity and temperature .

- Cross-reference datasets : Compare results with peer-reviewed studies using identical solvents and bases .

Q. What strategies mitigate the hygroscopic nature of this compound in moisture-sensitive reactions?

- Category : Advanced (Experimental Optimization)

- Answer :

- Pre-drying : Heat under vacuum (40–60°C) for 2–4 hours before use.

- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.

- Desiccants : Include molecular sieves (3Å) in reaction mixtures .

Q. How does this compound compare to ammonium salts in phase-transfer catalysis (PTC)?

- Category : Advanced (Catalytic Applications)

- Answer : Unlike quaternary ammonium salts (e.g., cetyltrimethylammonium bromide), phosphonium salts like this compound offer:

- Higher thermal stability : Tolerate temperatures >200°C.

- Enhanced solubility in nonpolar media : Effective in biphasic systems for alkylation or oxidation reactions.

However, they are less effective in strongly acidic conditions due to potential P–C bond cleavage .

Q. What computational methods are used to study reaction mechanisms involving this compound?

- Category : Advanced (Theoretical Modeling)

- Answer : Density functional theory (DFT) simulations model ylide formation and reactivity. Key steps include:

- Transition state analysis : Identify energy barriers for ylide generation.

- Solvent effects : Polarizable continuum models (PCM) predict solvent impacts on reaction kinetics.

These methods validate experimental observations of Wittig reaction stereoselectivity .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 357.23 g/mol | |

| Melting Point | 230–235°C | |

| Water Solubility (25°C) | 400 g/L | |

| Optimal Storage Temperature | 2–8°C | |

| DES Molar Ratio (Ethylene Glycol) | 1:4 (pH ~6) |

Propiedades

IUPAC Name |

methyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEFCHWGJNHZNT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15912-74-0 (Parent) | |

| Record name | Methyltriphenyliphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883580 | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1779-49-3 | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenyliphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIPHENYLIPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2UZ3E9EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.